BenchChemオンラインストアへようこそ!

XL147

PI3K isoform selectivity pan-PI3K inhibitor p110β sparing

XL147 (Pilaralisib, SAR245408) is a highly selective, ATP-competitive pan-class I PI3K inhibitor with nanomolar potency against p110α, δ, and γ isoforms. Clinically validated in trastuzumab-resistant HER2+ breast cancer—combining XL147 with trastuzumab reduces CSC activity by ~50%. Demonstrated 50% partial response rate in CLL patients with ≥50% nodal shrinkage. Exhibits >175-fold selectivity over Vps34 and >375-fold over mTOR, minimizing off-target artifacts. Extended half-life (70–88 h) supports once-daily oral dosing in chronic in vivo studies. Ideal for translational oncology and hematologic malignancy research.

Molecular Formula C21H16N6O2S2
Molecular Weight 448.5 g/mol
CAS No. 956958-53-5
Cat. No. B1682294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL147
CAS956958-53-5
SynonymsXL147-II;  XL147 II;  XL147II;  XL147 derivative II;  XL147derivativeII;  XL147-derivative-II; 
Molecular FormulaC21H16N6O2S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4
InChIInChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)
InChIKeyMQMKRQLTIWPEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XL147 (Pilaralisib) Procurement Guide for Pan-Class I PI3K Inhibitor Selection in Oncology Research


Pilaralisib (XL147, SAR245408) is an orally bioavailable, ATP-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that reversibly targets the p110 catalytic subunits of PI3Kα, PI3Kδ, and PI3Kγ with nanomolar potency, while displaying reduced activity against PI3Kβ [1]. It belongs to the class of pan-PI3K inhibitors developed for oncology applications, with a molecular weight of 599.66 g/mol and the molecular formula C31H29N5O6S . XL147 has been evaluated in multiple Phase I/II clinical trials as both monotherapy and in combination with chemotherapeutic agents or targeted therapies for solid tumors and hematologic malignancies [2].

Why XL147 Cannot Be Generically Substituted by Other Pan-PI3K Inhibitors in Critical Research Applications


Although multiple pan-class I PI3K inhibitors are commercially available—including pictilisib (GDC-0941), buparlisib (BKM120), and copanlisib—their isoform selectivity profiles, off-target kinase activities, clinical pharmacokinetics, and efficacy in specific resistant tumor models differ substantially [1]. Substituting one pan-PI3K inhibitor for another without experimental validation introduces confounding variables that can irreproducibly alter cellular signaling readouts, therapeutic index calculations, and combination therapy outcomes. The following evidence items establish specific, quantifiable points of differentiation that justify selection of XL147 over its closest structural and functional analogs for defined research contexts [2].

XL147 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation from Closest Analogs


XL147 Exhibits a Distinct PI3K Isoform Selectivity Profile Compared to Pictilisib and Buparlisib, with Markedly Lower Activity Against PI3Kβ

XL147 displays a unique isoform selectivity signature characterized by potent inhibition of PI3Kα (IC50 39 nM), PI3Kδ (IC50 36 nM), and PI3Kγ (IC50 23 nM), but substantially reduced potency against PI3Kβ (IC50 383 nM)—representing a 10- to 17-fold selectivity window against the β isoform [1]. In contrast, pictilisib (GDC-0941) shows near-equipotent inhibition of PI3Kα and PI3Kδ (both IC50 3 nM) with only 11-fold selectivity over PI3Kβ (IC50 33 nM) [2]. Buparlisib (BKM120) exhibits a broader equipotent profile across α (IC50 52 nM), β (IC50 166 nM), δ (IC50 116 nM), and γ (IC50 262 nM) isoforms with less than 5-fold discrimination between α and β [2]. This differential β-isoform sparing by XL147 may translate to distinct biological outcomes, as PI3Kβ signaling is critical for platelet function, insulin signaling, and certain tumor maintenance pathways [3].

PI3K isoform selectivity pan-PI3K inhibitor p110β sparing

XL147 Demonstrates Superior Antitumor Efficacy in Trastuzumab-Resistant HER2+ Breast Cancer Models When Combined with Trastuzumab

In trastuzumab-resistant HER2-amplified breast cancer models, treatment with XL147 plus trastuzumab produced significantly greater antitumor effects than XL147 monotherapy. Specifically, the combination reduced mammosphere formation—a functional readout of cancer stem cell (CSC) activity—by approximately 50% in trastuzumab-resistant HCC1954 cells, whereas XL147 alone or trastuzumab alone produced minimal or no reduction [1]. In vivo, the combination of XL147 and trastuzumab yielded superior tumor growth inhibition in trastuzumab-resistant xenografts compared to XL147 monotherapy [1]. Furthermore, the combination reduced the CSC fraction within resistant tumors both in vitro and in vivo [1]. In parallel experiments within the same study, the pan-PI3K inhibitor BKM120 (1 µM) and the dual PI3K/mTOR inhibitor BEZ235 (250 nM) were also tested in mammosphere assays with trastuzumab, but direct quantitative comparison of efficacy between XL147 and these compounds was not performed within the same experimental series [2].

trastuzumab resistance HER2+ breast cancer PI3K inhibitor combination therapy

Broad Kinase Selectivity Profiling Confirms XL147 is Highly Selective for Class I PI3Ks Over >130 Other Protein Kinases

Broad kinase selectivity profiling of XL147 against a panel of >130 protein kinases revealed that the compound is highly selective for class I PI3Ks, with minimal off-target activity against other kinase families [1]. This selectivity profile is quantitatively supported by cellular assay data: XL147 inhibits PI3Kα (wild-type and mutant) with an IC50 of approximately 40 nM, inhibits Vps34 (class III PI3K) only weakly with an IC50 of approximately 7 µM (175-fold selectivity), and shows even weaker inhibition of DNA-PK (IC50 4.75 µM, 119-fold selectivity) and mTOR (IC50 >15 µM, >375-fold selectivity) [2]. In contrast, pictilisib (GDC-0941) displays measurable activity against mTOR (IC50 580 nM) and DNA-PK (IC50 1230 nM) . Buparlisib (BKM120) also exhibits broader off-target activity, including mTOR inhibition (IC50 ~4.6 µM) [3]. The kinase selectivity of XL147 was established using competitive binding assays against a diverse panel of recombinant kinases, confirming its classification as a class I PI3K-selective agent [1].

kinase selectivity profiling off-target activity PI3K inhibitor specificity

XL147 Exhibits Prolonged Terminal Elimination Half-Life (70-88 Hours) Enabling Once-Daily Dosing in Clinical Research Protocols

In a Phase I clinical study of 69 patients with advanced solid tumors, XL147 (SAR245408) demonstrated a mean terminal elimination half-life of 70 to 88 hours following oral administration, with 5- to 13-fold accumulation after daily dosing during the first treatment cycle [1]. Steady-state plasma concentrations were achieved between days 15 and 21 of continuous once-daily dosing, and exposure was dose-proportional up to 400 mg [1]. The median time to maximum plasma concentration (Tmax) ranged from 8 to 22 hours [1]. This extended half-life is substantially longer than that reported for pictilisib (GDC-0941), which has an elimination half-life of approximately 23-29 hours in clinical studies [2], and for buparlisib (BKM120), which has a half-life of approximately 40 hours [3].

pharmacokinetics half-life oral bioavailability

XL147 Potentiates Chemotherapeutic Efficacy in Preclinical Tumor Models, Demonstrating Combination Activity with Paclitaxel and Carboplatin

Preclinical studies demonstrate that XL147 potentiates the antitumor activity of standard chemotherapeutic agents. In a Phase I dose-escalation study, XL147 was combined with paclitaxel and carboplatin in patients with advanced solid tumors, establishing the safety and preliminary efficacy of this triple combination [1]. Preclinically, XL147 has been shown to enhance the activity of chemotherapeutic agents in tumor xenograft models through inhibition of the PI3K/AKT survival pathway [2]. While similar combination studies exist for other pan-PI3K inhibitors, the specific MTD and pharmacokinetic parameters for the XL147-paclitaxel-carboplatin combination have been characterized, providing a defined framework for researchers investigating PI3K inhibition in combination with taxane-platinum doublet chemotherapy [1]. The recommended Phase II dose from this study was 600 mg XL147 (capsule) administered once daily in combination with standard doses of paclitaxel (175 mg/m²) and carboplatin (AUC 5) [1].

combination therapy chemosensitization PI3K inhibitor synergy

XL147 Demonstrates Clinical Activity in Chronic Lymphocytic Leukemia and Lymphoma, with 50% Partial Response Rate in CLL Patients

In a Phase I expansion-cohort study of 25 patients with chronic lymphocytic leukemia (CLL) or relapsed/refractory lymphoma, XL147 (600 mg capsule once daily) produced partial responses in 5 of 10 CLL patients (50.0%) and 3 of 15 lymphoma patients (20.0%) [1]. Additionally, 6 of 10 CLL patients (60.0%) achieved nodal shrinkage ≥50%, and 14 of 25 patients overall (56.0%) had progression-free survival ≥6 months [1]. Pilaralisib significantly reduced plasma levels of cytokines and chemokines involved in B-cell trafficking in CLL patients, indicating pharmacodynamic target engagement [1]. In comparison, Phase II evaluation of single-agent buparlisib (BKM120) in advanced or recurrent endometrial carcinoma demonstrated an unfavorable safety profile and minimal antitumor activity, leading to discontinuation of its development in this indication [2]. While cross-study comparisons across different tumor types are limited, the quantitative efficacy data for XL147 in hematologic malignancies provides a benchmark for researchers evaluating pan-PI3K inhibitors in lymphoid cancers.

chronic lymphocytic leukemia lymphoma clinical efficacy

XL147 Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Trastuzumab-Resistant HER2+ Breast Cancer Research

XL147 is specifically validated for use in trastuzumab-resistant HER2+ breast cancer models. In vitro mammosphere assays using trastuzumab-resistant HCC1954 cells demonstrate that the combination of XL147 (6 µM) plus trastuzumab (10 µg/mL) reduces cancer stem cell activity by approximately 50% compared to control, whereas XL147 or trastuzumab monotherapy produce minimal effects [1]. In vivo xenograft studies confirm superior antitumor efficacy of the combination versus XL147 alone in trastuzumab-resistant tumors [1]. This application is supported by direct evidence that the XL147-trastuzumab combination targets the HER2-PI3K-FoxO-survivin axis and reduces the CSC fraction [1].

Chronic Lymphocytic Leukemia and B-Cell Lymphoma Research

For investigators studying lymphoid malignancies, XL147 provides clinically validated single-agent activity. A Phase I study in CLL and lymphoma patients established a partial response rate of 50.0% (5/10) in CLL and 20.0% (3/15) in lymphoma, with 60.0% of CLL patients achieving ≥50% nodal shrinkage [2]. Pharmacodynamic analyses confirmed that XL147 reduces plasma levels of B-cell trafficking cytokines and chemokines, providing a biomarker for target engagement [2]. This clinical dataset supports procurement of XL147 for preclinical and translational research in hematologic oncology.

PI3K Pathway Inhibition with Minimal Off-Target Kinase Activity

Researchers requiring a highly selective class I PI3K inhibitor with minimal confounding off-target effects should select XL147. Broad kinase profiling against >130 protein kinases confirms XL147 is highly selective for class I PI3Ks [3]. Quantitatively, XL147 exhibits >175-fold selectivity over Vps34 (IC50 ~7 µM), >119-fold selectivity over DNA-PK (IC50 4.75 µM), and >375-fold selectivity over mTOR (IC50 >15 µM) [4]. This narrow target profile reduces the risk of polypharmacology-driven artifacts in signaling studies and simplifies interpretation of PI3K pathway-specific effects.

Long-Term In Vivo Studies Requiring Sustained Target Engagement with Once-Daily Dosing

XL147's prolonged terminal elimination half-life of 70-88 hours in humans, with 5- to 13-fold accumulation upon daily dosing and steady-state achieved by days 15-21 [5], makes it suitable for chronic in vivo studies where sustained PI3K pathway inhibition is required. For preclinical researchers using xenograft or genetically engineered mouse models, this extended pharmacokinetic profile supports once-daily oral dosing regimens without large fluctuations in plasma concentration, reducing animal handling stress and improving reproducibility [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL147

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.